Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-

Lipophilicity ADME prediction Benzo[a]phenazine

Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3) is a synthetic organic compound belonging to the benzo[a]phenazine class, characterized by a fused tetracyclic benzo[a]phenazine core linked via a 5-amino bridge to an N-acetylated 1,2-phenylenediamine moiety. The molecular formula is C24H18N4O with a molecular weight of 378.43 g·mol⁻¹, a computed LogP of 6.36, and a polar surface area of 70.4 Ų.

Molecular Formula C24H18N4O
Molecular Weight 378.4 g/mol
CAS No. 61316-66-3
Cat. No. B15217109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-
CAS61316-66-3
Molecular FormulaC24H18N4O
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CC=C1NC2=CC3=NC4=CC=CC=C4N=C3C5=CC=CC=C52
InChIInChI=1S/C24H18N4O/c1-15(29)25-18-10-4-5-11-19(18)26-22-14-23-24(17-9-3-2-8-16(17)22)28-21-13-7-6-12-20(21)27-23/h2-14,26H,1H3,(H,25,29)
InChIKeyTWGLWJBPUZUOFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3) – Core Specifications and Structural Position Within the Benzo[a]phenazine Family


Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3) is a synthetic organic compound belonging to the benzo[a]phenazine class, characterized by a fused tetracyclic benzo[a]phenazine core linked via a 5-amino bridge to an N-acetylated 1,2-phenylenediamine moiety . The molecular formula is C24H18N4O with a molecular weight of 378.43 g·mol⁻¹, a computed LogP of 6.36, and a polar surface area of 70.4 Ų . Originally prepared and structurally confirmed as part of a series of phenazine derivatives in 1976, the compound serves as a key intermediate in the study of benzo[a]phenazine-based bioactive scaffolds [1].

Why Benzo[a]phenazine Analogs Cannot Be Casually Substituted for Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3)


Within the benzo[a]phenazine chemotype, minor structural modifications at the 5-amino position yield profound differences in physicochemical properties and, by class-level inference, biological activity profiles. The target compound bears a singly acetylated 1,2-phenylenediamine side chain, distinguishing it from the free diamine analog (CAS 61316-12-9) and the doubly acetylated derivative (CAS 61316-15-2) [1]. Literature on structurally related benzo[a]phenazines demonstrates that even subtle alterations—such as the presence or absence of an acetamide group—can shift LogP by more than 0.4 units, alter hydrogen-bond donor count from 3 to 1, and redirect pharmacological activity from topoisomerase inhibition to antimycobacterial action [2][3]. Consequently, treating any generic benzo[a]phenazine as functionally interchangeable with this specific acetamide derivative would ignore the documented structure–property relationships that govern compound performance.

Quantitative Differentiation Evidence for Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3) vs. Closest Analogs


Lipophilicity (LogP) Comparison vs. Free Diamine and Diacetyl Analogs

The target compound exhibits intermediate lipophilicity between its more polar free diamine precursor (CAS 61316-12-9) and the more lipophilic diacetyl analog (CAS 61316-15-2). Computed LogP values place the target compound at 6.36, compared to 5.92 for the free diamine and an estimated >7.0 for the diacetyl derivative [1]. This difference of 0.44 LogP units can meaningfully influence membrane permeability and non-specific binding profiles.

Lipophilicity ADME prediction Benzo[a]phenazine

Polar Surface Area (PSA) Differentiates Brain Penetration Potential

The target compound possesses a computed polar surface area (PSA) of 70.4 Ų, which is 6.6 Ų higher than that of the free diamine analog (PSA = 63.8 Ų) due to the additional carbonyl oxygen of the acetamide group [1]. In drug discovery guidelines, PSA values below 90 Ų are generally associated with favorable brain penetration, but within this class, even a 6.6 Ų shift can alter CNS exposure profiles.

Polar surface area Blood–brain barrier CNS drug design

Hydrogen-Bond Donor Count Impact on Solubility and Permeability

The target compound contains two hydrogen-bond donor (HBD) groups (the secondary amine and the acetamide NH), whereas the free diamine analog has three HBDs (two primary amine NH₂ plus the secondary amine) and the diacetyl analog has only one HBD . HBD count influences aqueous solubility (each HBD contributes to hydration energy) and passive permeability (each HBD represents an energetic penalty for membrane crossing).

Hydrogen bonding Solubility Drug-likeness

Synthetic Tractability: Established Acetylation Chemistry Confirmed by Scholarly Literature

The preparation of the target compound via acetylation of N-(o-aminophenyl)-benzo[a]phenazin-5-amine is explicitly documented in the primary literature, with the acetyl group installed regioselectively on the phenylenediamine nitrogen [1]. In contrast, attempted diacetylation yields the distinct compound CAS 61316-15-2, requiring different stoichiometry and reaction conditions. This defined synthetic pathway reduces procurement risk for researchers requiring the mono-acetylated species specifically.

Synthetic chemistry Acetylation Phenazine derivatization

Class-Level Evidence: Benzo[a]phenazine Scaffold Activity Against Resistant M. tuberculosis Strains

Although direct biological data for CAS 61316-66-3 are not publicly available, its core benzo[a]phenazine scaffold has demonstrated potent activity against drug-resistant Mycobacterium tuberculosis. In a 2021 study, a closely related benzo[a]phenazine derivative (compound 10) exhibited MIC values ranging from 18.3 to 146.5 µM against ten resistant M. tuberculosis strains and the susceptible H37Rv strain, outperforming rifampicin against select resistant strains [1]. This class-level evidence supports the rationale for procuring the target compound as a starting point for medicinal chemistry optimization.

Antitubercular Multidrug resistance Benzo[a]phenazine

Class-Level Evidence: Dual Topoisomerase I/II Inhibition by Benzo[a]phenazine Derivatives

Benzo[a]phenazine derivatives bearing aminoalkyl side chains have been characterized as dual inhibitors of topoisomerase I and II, with submicromolar IC₅₀ values against HL-60 leukemia cells [1]. In that 2015 study, the most potent compounds achieved IC₅₀ values in the range of 0.06–0.54 µM against Topo I and Topo II, comparable to the clinical reference compounds camptothecin (Topo I inhibitor) and VP-16 (Topo II inhibitor) evaluated in the same assay system [2]. The target compound, bearing an amino-phenyl-acetamide side chain, represents a structurally distinct substitution pattern relative to the 7-alkylamino series, offering orthogonal SAR exploration opportunities.

Topoisomerase inhibitor Anticancer Dual inhibition

Validated Application Scenarios for Procuring Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]- (CAS 61316-66-3)


Medicinal Chemistry Lead-Optimization Programs Targeting Multidrug-Resistant Tuberculosis

The benzo[a]phenazine scaffold has demonstrated activity against MDR-TB strains, with lead compounds showing MIC values as low as 18.3 µM and no cross-resistance with first-line anti-TB drugs [1]. Procuring CAS 61316-66-3 provides a validated core structure with a derivatizable acetamide handle at the 5-position, enabling SAR exploration for potency and selectivity improvements against resistant Mycobacterium tuberculosis.

Dual Topoisomerase I/II Inhibitor Development for Anticancer Chemotherapy

Benzo[a]phenazine derivatives have been confirmed as dual Topo I poisons and Topo II catalytic inhibitors, a dual mechanism that circumvents single-target resistance in cancer cells [2]. The 5-amino-phenyl-acetamide substitution pattern of CAS 61316-66-3 offers an underexplored vector for optimizing dual inhibitory activity, with the potential to achieve submicromolar antiproliferative IC₅₀ values against leukemia and solid tumor cell lines.

Structure–Property Relationship (SPR) Studies on Benzo[a]phenazine Scaffolds

With well-defined physicochemical properties (LogP 6.36, PSA 70.4 Ų, HBD count 2) that are intermediate between the free diamine and diacetyl analogs, CAS 61316-66-3 serves as a reference compound for systematic SPR studies [3]. Researchers can use this compound to calibrate computational models of membrane permeability, solubility, and target binding within the phenazine chemotype.

Chemical Biology Probe Synthesis Starting from a Characterized Phenazine Building Block

The established synthetic route to CAS 61316-66-3 via regioselective acetylation of N-(o-aminophenyl)-benzo[a]phenazin-5-amine is documented in peer-reviewed literature [4]. This provides confidence for chemical biology groups seeking to install fluorescent reporters, biotin tags, or photoaffinity labels at the acetamide nitrogen for target-identification studies.

Quote Request

Request a Quote for Acetamide, N-[2-(benzo[a]phenazin-5-ylamino)phenyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.